![molecular formula C9H14N4O3S B2608396 4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine CAS No. 627841-48-9](/img/structure/B2608396.png)
4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C9H14N4O3S and a molecular weight of 258.3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine is 1S/C9H14N4O3S/c10-12-9-2-1-8(7-11-9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,10H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine and its derivatives exhibit antimicrobial properties. Studies have shown the efficacy of such compounds against a range of microbial strains. One study highlighted the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, demonstrating significant effects against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi including Candida albicans. This compound, in combination with antibiotics, showed a reduction in the minimum inhibitory concentration (MIC), enhancing the antibiotic's effectiveness against resistant strains (Oliveira et al., 2015).
Chemical Synthesis and Drug Development
In the realm of chemical synthesis and drug development, derivatives of 4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine have been synthesized and evaluated for their biological activities. For instance, new 1,2,4-triazole derivatives containing the morpholine moiety have been developed as antimicrobial agents, showing good to moderate activity against various microbial strains (Sahin et al., 2012). Similarly, compounds containing the morpholine derivative have been investigated for their antiurease activities, with some displaying significant inhibition, suggesting their potential in treating diseases associated with urease-producing pathogens (Bektaş et al., 2012).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses of compounds with the 4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine framework have contributed to understanding their chemical properties and potential applications. For example, density functional theory (DFT) and ab initio studies have been used to investigate the structure and vibrational frequencies of sulfonamide triazenes, providing insight into their chemical behavior and interactions (Dabbagh et al., 2008).
Antioxidant and Antifungal Activities
Additionally, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has shown that these compounds possess significant antimicrobial and antifungal activities. Molecular docking studies have suggested that these derivatives can effectively inhibit topoisomerase II gyrase A, offering a pathway for developing new antimicrobial agents (Janakiramudu et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H312, H317, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
(5-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c10-12-9-2-1-8(7-11-9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTNFSBSDOSUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine | |
CAS RN |
627841-48-9 |
Source


|
| Record name | 4-[(6-hydrazinylpyridin-3-yl)sulfonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)pivalamide](/img/structure/B2608316.png)
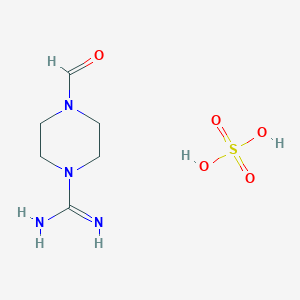
![methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate](/img/structure/B2608321.png)
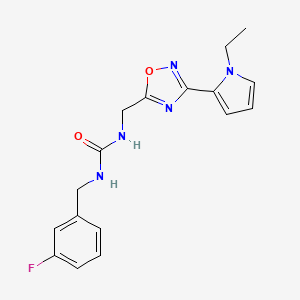
![1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2608324.png)
![N-cyclopentyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2608325.png)
![3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole](/img/structure/B2608327.png)
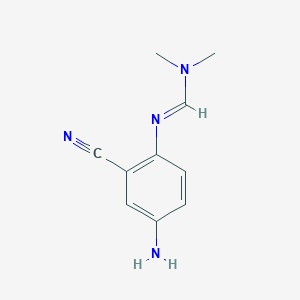
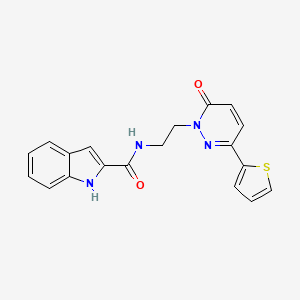
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2608331.png)
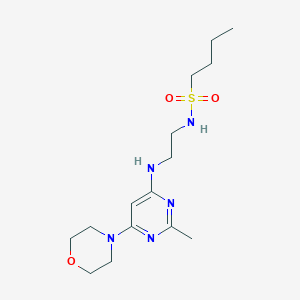
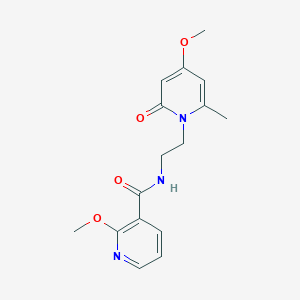
![(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)-N-[4-(methylethoxy)phenyl]c arboxamide](/img/structure/B2608336.png)